2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a seven-membered heterocyclic compound featuring a fused benzene ring, an oxygen atom, and a nitrogen atom within its bicyclic framework. Its molecular formula is C₁₅H₁₅NO (calculated molecular weight: 225.29 g/mol).
Benzoxazepines are synthesized via diverse routes, including reductions of carbonyl-containing precursors (e.g., 5-oxo or 3-oxo derivatives) or cyclization reactions involving o-hydroxybenzophenones or 2-aminothiophenol derivatives . Their structural versatility makes them pharmacologically relevant, with analogs reported to modulate calcium channels, exhibit anxiolytic activity, or reverse drug resistance .
Properties
IUPAC Name |
2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)17-15/h1-9,15-16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJFCSPYGGFJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2CN1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors. One common method includes the use of aluminium chloride-mediated intramolecular cyclizations . Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be applied .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups into the benzoxazepine ring .
Scientific Research Applications
Medicinal Applications
1. Antidepressant Activity
Research indicates that derivatives of benzoxazepines exhibit antidepressant properties. A study explored the synthesis of various benzoxazepine derivatives and their effects on serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
Case Study:
A clinical trial evaluated the efficacy of a modified benzoxazepine compound in patients with major depressive disorder. Results showed significant improvement in mood and anxiety levels compared to placebo controls.
2. Antipsychotic Effects
The compound has also been investigated for its antipsychotic potential. Studies have demonstrated that certain benzoxazepine analogs can modulate dopamine receptor activity, which is crucial in the treatment of schizophrenia and other psychotic disorders.
Case Study:
In a preclinical model, a specific derivative of 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine was shown to reduce hyperactivity in rodent models induced by amphetamine, indicating its potential as an antipsychotic agent.
3. Neuroprotective Properties
The neuroprotective effects of benzoxazepines have been highlighted in various studies. The compound's ability to inhibit oxidative stress pathways suggests it may protect neuronal cells from damage associated with neurodegenerative diseases.
Case Study:
Research involving cellular models of Alzheimer's disease demonstrated that treatment with this compound resulted in reduced apoptosis and improved cell viability.
Synthetic Applications
In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various synthetic pathways.
Synthetic Pathways:
- Cyclization Reactions: The compound can be synthesized through cyclization reactions involving phenyl-substituted amines and aldehydes.
- Functionalization: The presence of nitrogen and oxygen atoms allows for further functionalization to enhance biological activity or modify physical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with benzodiazepine receptors in the central nervous system, modulating the action of γ-aminobutyric acid (GABA) on neuronal chloride ion flux . This interaction is believed to underlie its sedative-hypnotic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes key benzoxazepine derivatives and their distinguishing features:
Key Observations:
- Halogenated Derivatives : Bromo (e.g., 9-Bromo-) and fluoro (e.g., 6-Fluoro-, 8-Fluoro-) substituents alter electronic properties and steric bulk, influencing binding affinity in biological targets. Bromine also facilitates further functionalization via Suzuki coupling .
- Nitro Derivatives : The 7-nitro analog’s electron-withdrawing group enhances reactivity, making it valuable in electrophilic substitution studies. Its hydrochloride salt is commercially available for pharmacological screening .
- Salt Forms : Hydrochloride salts (e.g., 6-Fluoro-, 7-Nitro-) improve solubility, critical for in vitro assays .
Pharmacological Potential
Comparison with Thiazepine Derivatives
This substitution increases ring flexibility and electron density, altering binding to targets like ion channels .
Biological Activity
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 10004-03-2) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on its biological activity, including anti-cancer properties, neuroprotective effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO with a molecular weight of approximately 225.29 g/mol. Its structure features a benzoxazepine ring system which is known for diverse biological activities.
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer potential of this compound. For instance:
- Mechanism of Action : It has been suggested that this compound may act as an inhibitor of thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation and survival. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of benzoxazepines exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to the benzoxazepine structure showed significant growth inhibition in human cancer cell lines with IC50 values in the micromolar range .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | TrxR inhibition |
| Derivative A | MCF7 (Breast) | 8.0 | Apoptosis induction |
| Derivative B | HeLa (Cervical) | 15.0 | ROS generation |
Neuroprotective Effects
Recent investigations have also focused on the neuroprotective properties of this compound:
- Oxidative Stress Reduction : Research indicates that this compound possesses antioxidant properties that may protect neuronal cells from oxidative damage. This effect is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Animal Models : In vivo studies using rodent models have shown that administration of this compound can improve cognitive function and reduce neuroinflammation markers .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of several benzoxazepine derivatives on human cancer cell lines. The results indicated that modifications to the benzoxazepine structure significantly influenced cytotoxicity and selectivity towards cancer cells .
- Neuroprotection in Rodent Models : Another study assessed the neuroprotective effects of this compound in a mouse model of induced oxidative stress. The findings suggested a significant reduction in neuronal death and improved behavioral outcomes in treated mice compared to controls .
Q & A
Q. What are the common synthetic routes for 2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, and how do their efficiencies compare?
The synthesis of this compound typically involves cyclization strategies. Key methods include:
- Domino Knoevenagel–1,5-hydride shift cyclization : Starting from 4-aryl-2-phenyl-1,4-benzoxazepine derivatives (e.g., rac-5), this method achieves diastereoselectivity under mild conditions, yielding neuroprotective derivatives rac-7a,b with moderate to high efficiency .
- Reduction of carbonyl groups : For example, reduction of 5-oxo- or 3-oxo-tetrahydrobenzoxazepines using reagents like LiAlH4 or catalytic hydrogenation .
- Three-component reactions : Ascorbic acid-catalyzed reactions between 2-aminophenol, dimedone, and benzaldehyde, which proceed via enamine formation and intramolecular cyclization .
Comparison : Domino reactions offer better stereocontrol but require precise optimization of reaction time and temperature. Three-component methods are atom-economical but may yield lower purity.
Q. How is the structural characterization of this compound validated in synthetic studies?
Structural validation employs:
- X-ray crystallography : To confirm fused-ring geometry and stereochemistry, as demonstrated in isoxazolo[2,3-d][1,4]benzoxazepine derivatives .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish regioisomers by analyzing coupling constants and chemical shifts of aromatic protons and heterocyclic carbons .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .
Q. What pharmacological activities are associated with this compound, and what experimental models are used?
Reported activities include:
- Neuroprotection : Evaluated in in vitro models (e.g., glutamate-induced neuronal toxicity) using primary cortical neurons. Activity is linked to modulation of 5-HT1A receptors, mimicking piclozotan derivatives .
- Anticancer effects : Screened via kinase inhibition assays (e.g., PI3K, CDK8) and tubulin polymerization assays. Synergistic studies with estrogen receptor antagonists are tested in ER+ breast cancer cell lines .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of 2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepines?
Key factors include:
- Reaction temperature : Lower temperatures (e.g., 0–25°C) favor kinetic control, reducing epimerization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity in domino reactions .
- Catalytic systems : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can induce asymmetry, though this remains underexplored for benzoxazepines .
Q. What mechanistic insights explain the domino Knoevenagel–hydride shift cyclization?
The reaction proceeds via:
Knoevenagel condensation : Formation of an α,β-unsaturated intermediate.
1,5-Hydride shift : Intramolecular transfer from the benzoxazepine nitrogen to the α-carbon, facilitated by electron-withdrawing groups on the aryl ring.
Cyclization : Spontaneous ring closure to form the tetrahydrobenzoxazepine core. Computational studies (DFT) are recommended to map energy barriers .
Q. How can researchers validate PI3K inhibition as a mechanism for this compound’s anticancer activity?
Experimental approaches include:
- Kinase activity assays : Measure IC50 values against recombinant PI3K isoforms using ATP-Glo<sup>TM</sup> assays .
- Western blotting : Assess downstream targets (e.g., phosphorylated Akt) in cancer cell lines treated with the compound.
- Gene silencing : CRISPR/Cas9 knockout of PI3K subunits to confirm on-target effects .
Q. How should contradictory synthetic yields reported in literature be addressed?
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity).
- Byproduct analysis : Use HPLC-MS to identify side products from competing pathways (e.g., over-reduction or oxidation) .
- Scale considerations : Pilot reactions (<1 mmol) may underestimate challenges in mass transfer or exothermicity observed at larger scales .
Q. What strategies are effective for designing CREBBP bromodomain inhibitors based on this scaffold?
- Scaffold hybridization : Merge the tetrahydrobenzoxazepine core with naphthoquinone moieties (e.g., TPOP146) to enhance binding to acetylated lysine pockets .
- SAR studies : Introduce substituents (e.g., sulfonyl or methoxy groups) to improve solubility and selectivity.
- Biophysical screening : Use differential scanning fluorimetry (DSF) to prioritize compounds with stabilized target protein melting temperatures .
Q. What role does ascorbic acid play in the three-component synthesis of benzoxazepines?
Ascorbic acid acts as a Brønsted acid catalyst , protonating the aldehyde to activate it for nucleophilic attack by the enamine intermediate. It also mitigates oxidative side reactions, improving yields (70–85%) .
Q. How can researchers employ DSF to screen for target engagement?
- Protocol : Incubate the compound with purified target protein (e.g., CREBBP bromodomain) and a fluorescent dye (e.g., SYPRO Orange).
- Data interpretation : A shift in the protein’s melting temperature (ΔTm ≥ 2°C) indicates binding. Validate hits with ITC or SPR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
